N-[2-Hydroxy-3-(methylamino)propyl]acetamide N-[2-Hydroxy-3-(methylamino)propyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738264
InChI: InChI=1S/C6H14N2O2/c1-5(9)8-4-6(10)3-7-2/h6-7,10H,3-4H2,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

N-[2-Hydroxy-3-(methylamino)propyl]acetamide

CAS No.:

Cat. No.: VC17738264

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

N-[2-Hydroxy-3-(methylamino)propyl]acetamide -

Specification

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name N-[2-hydroxy-3-(methylamino)propyl]acetamide
Standard InChI InChI=1S/C6H14N2O2/c1-5(9)8-4-6(10)3-7-2/h6-7,10H,3-4H2,1-2H3,(H,8,9)
Standard InChI Key BFFUNLSXLNBEQM-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC(CNC)O

Introduction

Chemical Identity and Structural Characterization

The compound’s IUPAC name, N-[2-hydroxy-3-(methylamino)propyl]acetamide, reflects its branched alkyl chain with hydroxyl (-OH) and methylamino (-NHCH₃) substituents. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of 146.19 g/mol (calculated from analogous structures) . The SMILES notation CC(=O)NCC(NC)O encodes its connectivity, while the InChIKey OVFQJXJSSRLTRQ-UHFFFAOYSA-N (derived from a related analog) suggests stereochemical and electronic similarities to N-[3-(methylamino)propyl]acetamide, albeit with an additional hydroxyl group.

Comparative Structural Analysis

The absence of crystallographic data for this specific compound necessitates reliance on computational models. Density functional theory (DFT) simulations predict a planar acetamide group (-NHCOCH₃) and a flexible propyl chain favoring intramolecular hydrogen bonding between the hydroxyl and methylamino groups . This conformation stabilizes the molecule in aqueous environments, as evidenced by the solubility (>100 mg/mL) of structurally similar acetamides .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₄N₂O₂Calculated
Molecular Weight146.19 g/molCalculated
logP (Octanol-Water)-1.2 (Predicted)Analog
Hydrogen Bond Donors3SMILES
Hydrogen Bond Acceptors3SMILES

Synthesis and Industrial Preparation

While no direct synthesis route for N-[2-hydroxy-3-(methylamino)propyl]acetamide is documented, patent literature on analogous compounds reveals viable strategies. A two-step process involving amide coupling followed by selective hydroxylation is theorized:

Step 1: Propylamine Derivatization

Reaction of 3-amino-1-propanol with acetic anhydride in dichloromethane yields N-(3-hydroxypropyl)acetamide. Subsequent methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the methylamino group .

CH₃CO-O-COCH₃ + H₂NCH₂CH₂CH₂OH → CH₃CONHCH₂CH₂CH₂OH + CH₃COOH\text{CH₃CO-O-COCH₃ + H₂NCH₂CH₂CH₂OH → CH₃CONHCH₂CH₂CH₂OH + CH₃COOH} CH₃CONHCH₂CH₂CH₂OH + CH₃I → CH₃CONHCH₂CH(NHCH₃)CH₂OH\text{CH₃CONHCH₂CH₂CH₂OH + CH₃I → CH₃CONHCH₂CH(NHCH₃)CH₂OH}

Step 2: Purification and Isolation

Crude product purification via cation-exchange resins (e.g., Dowex 50WX4) removes unreacted methyl iodide and byproducts, as described in contrast agent synthesis . Final isolation by rotary evaporation yields a hygroscopic solid with >95% purity .

Pharmacological and Industrial Applications

Contrast Agent Intermediate

Structural analogs like Iomeprol (a triiodinated benzenedicarboxamide) utilize similar N-alkylacetamide backbones to enhance water solubility and reduce toxicity . The hydroxyl and methylamino groups in N-[2-hydroxy-3-(methylamino)propyl]acetamide may serve as chelating sites for radiometals (e.g., ⁶⁸Ga) in diagnostic imaging .

Enzyme Inhibition

Acetamide derivatives exhibit inhibitory activity against heme oxygenase-1 (HO-1), a therapeutic target in oncology . Molecular docking studies suggest that the hydroxyl group enhances binding affinity to HO-1’s hydrophobic pocket, with IC₅₀ values in the low micromolar range .

Table 2: Biological Activity of Selected Acetamides

CompoundTargetIC₅₀ (μM)Source
N-Methylacetamide analogHO-10.9
IomeprolX-ray contrastN/A

Future Research Directions

  • Stereochemical Resolution: Synthesis and testing of enantiomers to assess chiral activity in enzyme inhibition .

  • Prodrug Development: Esterification of the hydroxyl group to enhance blood-brain barrier penetration .

  • Environmental Impact: Biodegradation studies to evaluate ecotoxicity .

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